molecular formula C12H19N B181004 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine CAS No. 869942-00-7

2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine

Cat. No.: B181004
CAS No.: 869942-00-7
M. Wt: 177.29 g/mol
InChI Key: DOWFOZSZFFZDTE-UHFFFAOYSA-N
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Description

2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methyl group attached to the nitrogen atom and a benzyl group substituted with a methyl group at the para position

Biochemical Analysis

Biochemical Properties

2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. This compound interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine . By inhibiting MAO, this compound increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to activate the cAMP (cyclic adenosine monophosphate) signaling pathway, which plays a crucial role in regulating various cellular functions, including metabolism, gene transcription, and cell growth . Additionally, this compound can alter gene expression by affecting transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the key mechanisms is the inhibition of monoamine oxidase, which prevents the breakdown of neurotransmitters and increases their availability in the synaptic cleft . This compound also binds to and activates trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that modulates neurotransmitter release and reuptake . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, which can have significant implications for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and increase locomotor activity . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and cardiovascular issues . Threshold effects have been observed, where the compound exhibits beneficial effects at certain concentrations but becomes harmful at higher levels. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, which convert it into various metabolites . These metabolites can then undergo further transformations, including hydroxylation, demethylation, and deamination . The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it can be transported by organic cation transporters (OCTs) and other membrane proteins . The distribution of this compound within tissues can influence its localization and accumulation, affecting its overall pharmacological profile.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting signals and post-translational modifications of this compound can direct it to specific organelles, where it can interact with different biomolecules and exert its effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 4-methylbenzaldehyde with 2-methylpropan-1-amine. This reaction typically employs a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophiles like bromine or chloromethane can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-phenylpropan-1-amine: Similar structure but lacks the methyl group on the benzyl ring.

    N-benzyl-2-methylpropan-1-amine: Similar structure but lacks the methyl group on the nitrogen atom.

Uniqueness

2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine is unique due to the presence of both a methyl group on the nitrogen atom and a methyl-substituted benzyl group. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine, commonly referred to as a benzylic amine, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which influences its interaction with various biological targets, including neurotransmitter systems and enzymes. This article will explore the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

  • Molecular Formula : C11H17N
  • Molecular Weight : 165.26 g/mol
  • CAS Number : 1158498-77-1

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Notably, it has been shown to inhibit monoamine oxidase (MAO), an enzyme that degrades key neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions.

Target Receptors

Research indicates that this compound may interact with various receptors:

  • Monoamine Receptors : Modulates synaptic transmission and neuronal signaling.
  • κ-opioid Receptors : Similar compounds have been identified as antagonists at these receptors, suggesting potential applications in pain management.

Biochemical Pathways and Cellular Effects

This compound influences several biochemical pathways:

  • cAMP Signaling Pathway : Activation of this pathway regulates cellular functions such as metabolism and gene transcription.
  • Neurotransmitter Modulation : Enhances cognitive function and locomotor activity in animal models at low doses.

Temporal Effects in Laboratory Settings

Studies have shown that the stability of this compound under laboratory conditions affects its long-term efficacy. While relatively stable initially, degradation over time can lead to diminished biological effects.

Dosage Effects in Animal Models

Research has demonstrated that varying dosages of this compound yield different biological responses:

  • Low Doses : Associated with enhanced cognitive function and increased locomotor activity.
  • High Doses : May lead to adverse effects or toxicity, necessitating careful dosage management in therapeutic applications.

Metabolic Pathways

The metabolism of this compound primarily occurs via cytochrome P450 enzymes in the liver. Key metabolic reactions include:

Reaction TypeMajor Products Formed
OxidationImines or nitriles
ReductionSecondary or tertiary amines
SubstitutionSubstituted benzyl derivatives

These metabolic pathways are crucial for understanding the pharmacokinetics and potential therapeutic applications of the compound.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

  • Cognitive Enhancement Study :
    • Objective : To evaluate the effects on cognitive functions in rodent models.
    • Findings : Low doses significantly improved memory retention and learning ability compared to control groups.
  • Neurotransmitter Interaction Study :
    • Objective : To assess the interaction with monoamine neurotransmitter systems.
    • Findings : The compound effectively inhibited MAO activity, leading to increased levels of serotonin and dopamine in brain tissues .
  • Receptor Binding Study :
    • Objective : To determine binding affinity for various receptors.
    • Findings : Showed notable binding affinity for dopamine receptors, suggesting potential applications in treating mood disorders.

Properties

IUPAC Name

2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-10(2)8-13-9-12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWFOZSZFFZDTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405886
Record name 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869942-00-7
Record name 2-methyl-N-[(4-methylphenyl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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